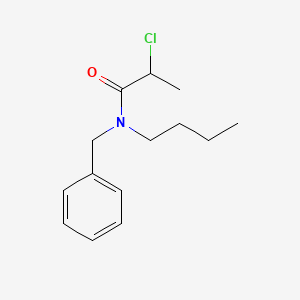

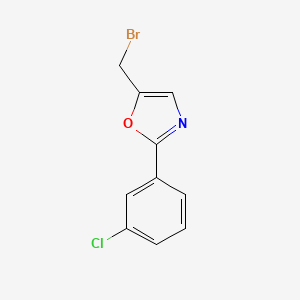

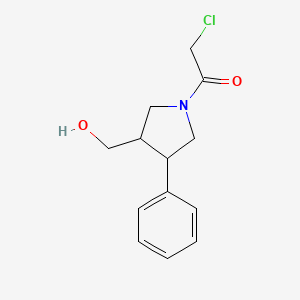

5-(Bromomethyl)-2-(3-chlorophenyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Bromomethyl)-2-(3-chlorophenyl)oxazole, often abbreviated as BMCPO, is an organic compound of the oxazole class. It is a colorless crystalline solid that is soluble in a variety of organic solvents. BMCPO has a wide range of applications in the field of scientific research, including use as a reagent in organic synthesis, as a fluorescent dye, and as a probe for studying the structure and dynamics of proteins and other biomolecules.

科学的研究の応用

Synthesis and Reactivity

Synthetic Routes and Reactivity : The research on 5-(Bromomethyl)-2-(3-chlorophenyl)oxazole and its analogues highlights their utility as versatile scaffolds for further chemical synthesis. These compounds can undergo various substitution reactions to yield a plethora of derivatives with potential biological activities. For instance, 2-(Halomethyl)-4,5-diphenyloxazoles have been utilized to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles through substitution reactions. The bromomethyl analogues, being more reactive than their chloromethyl counterparts, serve as effective agents in the C-alkylation of stabilized carbanions, leading to concise syntheses of significant compounds like Oxaprozin (Patil & Luzzio, 2016). Additionally, a simple and efficient method has been described for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and their chloromethyl variants, demonstrating high regioselectivity under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).

Antibacterial Activity

Biological Applications : Derivatives of 5-(Bromomethyl)-2-(3-chlorophenyl)oxazole have been explored for their biological activities as well. For example, novel N2-hydroxymethyl and N2-aminomethyl derivatives of similar triazole compounds were synthesized and assessed for antibacterial efficacy against various bacterial strains, revealing potential antimicrobial properties (Plech et al., 2011).

Cross-Coupling Reactions

Cross-Coupling Utility : The compound 4-Bromomethyl-2-chlorooxazole, closely related to the query molecule, has been used as a novel oxazole building block for synthesizing a range of 2,4-disubstituted oxazoles. Through palladium-catalyzed cross-coupling reactions, various 4-substituted-2-chlorooxazoles were obtained, highlighting the selectivity for the 4-bromomethyl position and the versatility in subsequent coupling at the 2-chloro-position (Young, Smith, & Taylor, 2004).

Anticancer and Antimicrobial Potential

Anticancer and Antimicrobial Derivatives : Further research into the derivatives of oxazole compounds, incorporating the 5-(Bromomethyl)-2-(3-chlorophenyl) motif, has led to the synthesis of molecules with pronounced anticancer and antimicrobial activities. Novel 1,3-oxazole clubbed pyridyl-pyrazolines were investigated for their anticancer activity against various cancer cell lines and exhibited promising results, in addition to their in vitro antibacterial and antifungal properties (Katariya, Vennapu, & Shah, 2021).

Neurotrophic Factor Inducers

Neurotrophic Effects : Some 5-(omega-aryloxyalkyl)oxazole derivatives have shown significant activity in increasing brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells. This suggests potential applications in treating neurodegenerative diseases or nerve damage (Maekawa et al., 2003).

特性

IUPAC Name |

5-(bromomethyl)-2-(3-chlorophenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUHBGYTTCTOOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=C(O2)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-2-(3-chlorophenyl)oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)

![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)

![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)